Di-tert-butyl 2,2'-(3-ethynyl-1,8-naphthyridine-2,7-diyl)bis(1H-pyrrole-1-carboxylate)
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Overview
Description
Di-tert-butyl 2,2’-(3-ethynyl-1,8-naphthyridine-2,7-diyl)bis(1H-pyrrole-1-carboxylate) is a complex organic compound that features a naphthyridine core linked to two pyrrole units via carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 2,2’-(3-ethynyl-1,8-naphthyridine-2,7-diyl)bis(1H-pyrrole-1-carboxylate) typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of ethynyl groups and subsequent coupling with pyrrole units. Common reagents used in these reactions include palladium catalysts for coupling reactions and tert-butyl esters for protecting carboxylate groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 2,2’-(3-ethynyl-1,8-naphthyridine-2,7-diyl)bis(1H-pyrrole-1-carboxylate) can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The naphthyridine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The pyrrole units can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl groups may yield diketones, while reduction of the naphthyridine core can produce dihydro derivatives.
Scientific Research Applications
Di-tert-butyl 2,2’-(3-ethynyl-1,8-naphthyridine-2,7-diyl)bis(1H-pyrrole-1-carboxylate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which Di-tert-butyl 2,2’-(3-ethynyl-1,8-naphthyridine-2,7-diyl)bis(1H-pyrrole-1-carboxylate) exerts its effects involves interactions with specific molecular targets. The ethynyl and pyrrole groups can interact with enzymes or receptors, modulating their activity. The naphthyridine core may also play a role in binding to nucleic acids or proteins, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butyl-2,2’-dipyridyl: A similar compound with a bipyridine core.
2,6-Di-tert-butylpyridine: Features a pyridine core with tert-butyl groups.
Uniqueness
Di-tert-butyl 2,2’-(3-ethynyl-1,8-naphthyridine-2,7-diyl)bis(1H-pyrrole-1-carboxylate) is unique due to its combination of a naphthyridine core with ethynyl and pyrrole groups. This structural arrangement provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C28H28N4O4 |
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Molecular Weight |
484.5 g/mol |
IUPAC Name |
tert-butyl 2-[6-ethynyl-7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-1,8-naphthyridin-2-yl]pyrrole-1-carboxylate |
InChI |
InChI=1S/C28H28N4O4/c1-8-18-17-19-13-14-20(21-11-9-15-31(21)25(33)35-27(2,3)4)29-24(19)30-23(18)22-12-10-16-32(22)26(34)36-28(5,6)7/h1,9-17H,2-7H3 |
InChI Key |
VIPDRRBTHWMGIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C2=NC3=NC(=C(C=C3C=C2)C#C)C4=CC=CN4C(=O)OC(C)(C)C |
Origin of Product |
United States |
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